molecular formula C9H14BrF3 B2832508 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane CAS No. 2144070-47-1

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane

Cat. No.: B2832508
CAS No.: 2144070-47-1
M. Wt: 259.11
InChI Key: BJBSQTXSSWSGHH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to a cyclohexane ring

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane typically involves the reaction of cyclohexane derivatives with bromoethyl and trifluoromethyl reagents. One common method includes the bromination of cyclohexane followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions: The cyclohexane ring can participate in addition reactions with various reagents, leading to the formation of new compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential pharmaceutical intermediate.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane involves its interaction with specific molecular targets and pathways. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane can be compared with similar compounds such as:

    1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane: This compound has a cyclopropane ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.

    1-(2-Bromoethyl)-2-(trifluoromethyl)benzene:

    Cyclohexylmethyl bromide: This compound lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the bromoethyl and trifluoromethyl groups attached to a cyclohexane ring, which imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2-bromoethyl)-3-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBSQTXSSWSGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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